molecular formula C11H15F2N B13261915 1-(2,5-Difluorophenyl)pentan-1-amine

1-(2,5-Difluorophenyl)pentan-1-amine

Cat. No.: B13261915
M. Wt: 199.24 g/mol
InChI Key: JHCDGMBSKAFZBG-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a pentan-1-amine chain attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)pentan-1-amine typically involves the reaction of 2,5-difluorobenzene with pentan-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the difluorobenzene is reacted with pentan-1-amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,5-Difluorophenyl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluorophenyl ring enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the amine group can form hydrogen bonds with target molecules, contributing to its binding affinity .

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)pentan-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,5-Difluorophenyl)butan-1-amine: Similar structure but with a shorter carbon chain.

    1-(2,5-Difluorophenyl)hexan-1-amine: Similar structure but with a longer carbon chain.

Uniqueness: 1-(2,5-Difluorophenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the length of its carbon chain.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-(2,5-difluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3

InChI Key

JHCDGMBSKAFZBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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